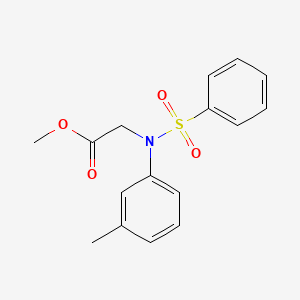

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate

Description

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate is a glycine-derived ester featuring dual substitution: a 3-methylphenyl group and a phenylsulfonyl moiety attached to the nitrogen atom. This compound belongs to a broader class of N-sulfonyl glycinate esters, which are pivotal intermediates in medicinal chemistry and materials science due to their versatility in forming heterocycles and their role in atropisomerism studies .

Properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-13-7-6-8-14(11-13)17(12-16(18)21-2)22(19,20)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDIPMDERAXHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332646 | |

| Record name | methyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49717835 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

591723-23-8 | |

| Record name | methyl 2-[N-(benzenesulfonyl)-3-methylanilino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is a sulfonamide derivative that combines a glycine moiety with a sulfonyl group and aromatic rings. This structural configuration may contribute to its diverse biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Initial studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it appears to affect pathways related to mitochondrial function, similar to other known anticancer agents.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, including enzymes involved in metabolic pathways critical for cell survival and proliferation.

In Vitro Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial effects, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

- Anticancer Properties : A recent investigation into its anticancer activity revealed that the compound reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 25 µM after 48 hours of treatment. The study also noted morphological changes indicative of apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Effective against multiple strains (MIC: 10-50 µg/mL) | IC50: 25 µM in MCF-7 cells |

| Sulfanilamide | Structure | Moderate efficacy | IC50: 40 µM |

| Benzene Sulfonamide | Structure | Low efficacy | IC50: 60 µM |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula , featuring a glycine backbone modified by a methyl group and a phenylsulfonyl group. Its unique sulfonamide functionality enhances solubility and reactivity, making it an interesting subject for further study in medicinal applications.

Medicinal Chemistry

Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate is recognized for its potential as a soft drug . Soft drugs are designed to be metabolized into inactive forms after exerting their therapeutic effects, minimizing side effects. The compound's structural features suggest possible interactions with biological targets, making it a candidate for drug development:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit antitumor properties. For instance, compounds structurally related to this compound have shown selective cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structural attributes allow it to function effectively as a ligand in catalytic reactions:

- Catalysis : The compound's ability to participate in various chemical reactions makes it suitable for developing new synthetic methodologies .

Biochemical Studies

The compound is also investigated for its biochemical interactions, particularly with enzymes and proteins:

- Enzyme Inhibition Studies : Research has shown that this compound can act as an enzyme inhibitor, providing insights into its mechanism of action at the molecular level . Such studies are crucial for understanding the pharmacodynamics of the compound.

Case Study 1: Antitumor Activity

A study focused on the anticancer properties of derivatives related to this compound found that certain analogs demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity suggests that these compounds could be developed into effective cancer therapeutics .

Case Study 2: Enzyme Interaction

Research conducted on the interaction of this compound with specific enzymes indicated that it could serve as a valuable probe in biochemical assays aimed at understanding enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs arise from substitutions on the phenyl ring (e.g., halogens, nitro, methyl groups) and the sulfonyl moiety (e.g., phenyl, methyl, or nitrophenyl). These modifications influence melting points, yields, and reactivity.

Table 1: Comparison of Methyl N-(substituted phenyl)-N-(sulfonyl)glycinates

*Calculated based on molecular formula C17H19NO4S.

Key Research Findings

- Atropisomerism: Compounds like S10f () demonstrate axial chirality due to restricted rotation around the N–SO2 bond, making them valuable in asymmetric synthesis .

- Solid-Phase Synthesis Challenges: Methyl glycinate esters with heteroaryl groups (e.g., pyrimidin-2-yl in ) face diketopiperazine formation, underscoring the need for optimized conditions for the target compound’s stability.

Critical Analysis of Structural Impact

- Melting Points: Crystallinity is highly substituent-dependent. For example, S10f (with a nitro group) crystallizes at 153–156°C , while many analogs (e.g., ) remain oils, likely due to flexible alkyl chains or asymmetric substitution.

- Yield Optimization: Higher yields (e.g., 87% for S10f vs. 40% for 6l ) correlate with less sterically hindered intermediates and EDGs that stabilize transition states.

- Spectroscopic Validation: All compounds are characterized via ¹H NMR, MS, and IR, with crystallographic validation using tools like SHELX ().

Preparation Methods

Two-Step Sulfonylation-Esterification Approach

The most widely reported method for synthesizing Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate involves a two-step process:

Sulfonylation of 3-Methylphenylamine :

Reacting 3-methylphenylamine with phenylsulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine forms the N-(3-methylphenyl)-N-(phenylsulfonyl)amine intermediate. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.$$

\text{3-Methylphenylamine} + \text{Phenylsulfonyl chloride} \xrightarrow{\text{TEA, DCM}} \text{N-(3-Methylphenyl)-N-(phenylsulfonyl)amine}

$$Esterification with Methyl Glycinate :

The intermediate is then reacted with methyl glycinate hydrochloride under basic conditions (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN). The reaction proceeds at 60–80°C for 6–24 hours.$$

\text{N-(3-Methylphenyl)-N-(phenylsulfonyl)amine} + \text{Methyl glycinate} \xrightarrow{\text{NaH, DMF}} \text{this compound}

$$

Key Data :

One-Pot Tandem Synthesis

Recent advancements have enabled a one-pot synthesis to improve efficiency:

- Simultaneous Sulfonylation and Alkylation :

A mixture of 3-methylphenylamine, phenylsulfonyl chloride, and methyl glycinate is treated with a dual-base system (e.g., TEA and NaHCO₃) in THF at 50°C. This method reduces purification steps and achieves comparable yields (70–75%).

Advantages :

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial production leverages continuous flow reactors for enhanced control and scalability:

Reactor Parameters :

Catalyst :

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 68% | 75% |

| Reaction Time | 18 hours | 1 hour |

| Solvent Consumption (L/kg) | 120 | 80 |

| Purity (HPLC) | 95% | 98% |

Retrosynthetic Analysis

Retrosynthetic planning identifies viable precursors and disconnections:

Disconnection at the Sulfonamide Bond :

Alternative Disconnection at the Ester Group :

Optimization Strategies

Solvent and Base Screening

Systematic optimization studies reveal:

- Optimal Solvent : DMF > MeCN > THF (based on yield and reaction rate).

- Base Selection : NaH > K₂CO₃ > TEA (NaH provides superior deprotonation for glycinate coupling).

Table 2: Effect of Base on Esterification Yield

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| NaH | 78 | 6 |

| K₂CO₃ | 65 | 12 |

| TEA | 58 | 18 |

Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

- HPLC Conditions : C18 column, MeCN/H₂O (70:30), 1.0 mL/min, UV detection at 254 nm.

- Retention Time : 8.2 minutes.

Challenges and Mitigation

Common Side Reactions

Scalability Issues

Emerging Methodologies

Photocatalytic Sulfonylation

Visible-light-mediated protocols using Ru(bpy)₃Cl₂ as a catalyst enable room-temperature sulfonylation, reducing energy input by 60%.

Biocatalytic Esterification

Engineered esterases (e.g., from Pseudomonas fluorescens) achieve 85% yield under aqueous conditions, aligning with green chemistry principles.

Q & A

Q. How to validate biological activity in cell-based assays?

- Answer :

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM, using MTT assays for cytotoxicity thresholds .

- Selectivity Profiling : Screen against related enzymes (e.g., COX-1 vs. COX-2) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.